![molecular formula C20H22O2 B15168798 [1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro- CAS No. 879727-21-6](/img/structure/B15168798.png)
[1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2’-Binaphthalene]-2,3’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-: is an organic compound with the molecular formula C20H22O2. It is a derivative of binaphthalene, characterized by the presence of hydroxyl groups at the 2 and 3 positions and hydrogenation at the 5, 6, 7, and 8 positions on both naphthalene rings. This compound is known for its applications in asymmetric synthesis and as a chiral ligand in various catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,2’-Binaphthalene]-2,3’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro- typically involves the hydrogenation of 2-naphthol derivatives. One common method is the dimerization of 2-naphthol followed by hydrogenation under specific conditions. The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the complete hydrogenation of the naphthalene rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like Pd/C or PtO2 under hydrogen gas (H2) atmosphere.
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated or nitrated binaphthalene derivatives.
Applications De Recherche Scientifique
Chemistry:
Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Catalysis: Acts as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology:
Enzyme Inhibition: Potential use in studying enzyme inhibition due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry:
Mécanisme D'action
The mechanism by which [1,2’-Binaphthalene]-2,3’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro- exerts its effects is primarily through its role as a chiral ligand. It binds to metal centers in catalytic complexes, inducing chirality and facilitating asymmetric transformations. The hydroxyl groups play a crucial role in coordinating with metal ions, enhancing the compound’s catalytic activity .
Comparaison Avec Des Composés Similaires
1,1’-Bi-2-naphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
3,3’-Bis(triphenylsilyl)-1,1’-bi-2-naphthol: Another derivative used in catalysis.
3,3’-Dibromo-1,1’-bi-2-naphthol: Utilized in specific organic transformations.
Uniqueness:
Hydrogenation: The octahydro- derivative is unique due to its fully hydrogenated naphthalene rings, which provide different steric and electronic properties compared to non-hydrogenated analogs.
Propriétés
Numéro CAS |
879727-21-6 |
|---|---|
Formule moléculaire |
C20H22O2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C20H22O2/c21-18-10-9-13-5-3-4-8-16(13)20(18)17-11-14-6-1-2-7-15(14)12-19(17)22/h9-12,21-22H,1-8H2 |
Clé InChI |
AKQQUEIAGZVQMX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC(=C2C3=C(C=C4CCCCC4=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B15168720.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide](/img/structure/B15168722.png)
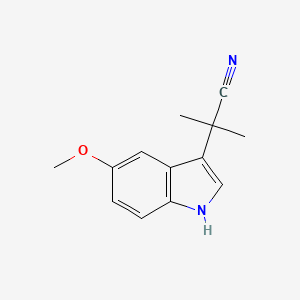
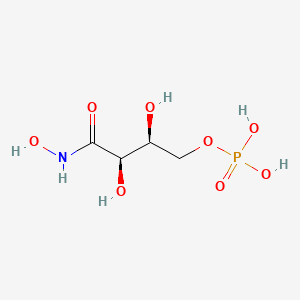


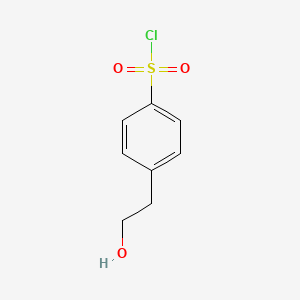


![4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15168793.png)
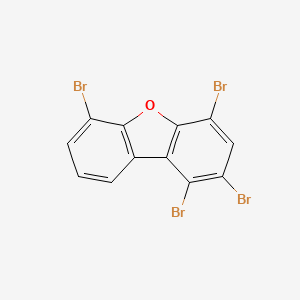
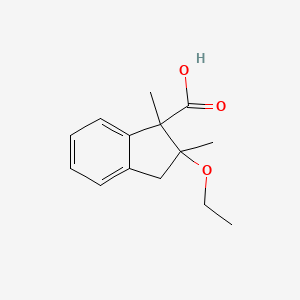
![Carbonic acid--2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2)](/img/structure/B15168799.png)
![1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine](/img/structure/B15168803.png)
